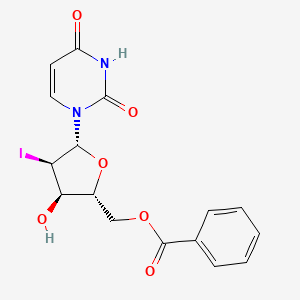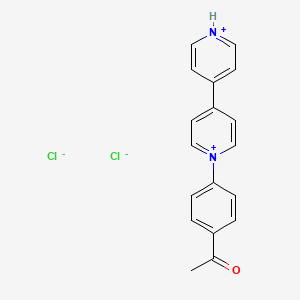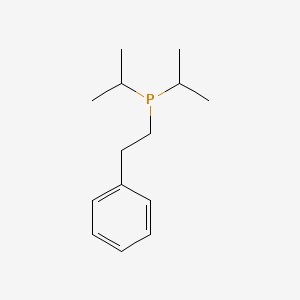![molecular formula C16H18N2O2 B12578572 N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide CAS No. 194353-77-0](/img/structure/B12578572.png)
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide est un composé chimique présentant une structure complexe qui comprend à la fois un groupe amine et un groupe phénoxyacétamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide implique généralement la réaction de l’acide 2-phénoxyacétique avec la 2-(4-aminophényl)éthylamine. La réaction est généralement réalisée en présence d’un agent de couplage tel que le N,N’-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Les conditions réactionnelles incluent souvent un solvant comme le dichlorométhane et un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour améliorer la vitesse de réaction et le rendement .
Méthodes de production industrielle
En milieu industriel, la production de N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés sous des conditions contrôlées de température et de pression. L’utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction garantit une qualité de produit constante et un rendement élevé.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former des amines secondaires.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines secondaires.
Applications de la recherche scientifique
Le N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques et ses effets sur les processus cellulaires.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme analgésique ou anti-inflammatoire.
Applications De Recherche Scientifique
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Mécanisme D'action
Le mécanisme d’action du N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Le composé peut se lier aux récepteurs ou aux enzymes, modifiant leur activité et déclenchant une cascade d’événements biochimiques. Ces interactions peuvent affecter diverses voies cellulaires, conduisant aux effets biologiques observés .
Comparaison Avec Des Composés Similaires
Composés similaires
N6-2-(4-aminophényl)éthyladénosine : Ce composé partage un groupe amine similaire et a été étudié pour son potentiel d’agoniste des récepteurs de l’adénosine.
2-(4-aminophényl)éthylamine : Ce composé est utilisé dans la modification chimique des protéines et comme réactif dans les réactions de polycondensation.
Unicité
Le N-[2-(4-aminophényl)éthyl]-2-phénoxyacétamide est unique en raison de sa combinaison d’un groupe amine et d’un groupe phénoxyacétamide, qui confère des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux pour des applications spécifiques en recherche et en industrie.
Propriétés
Numéro CAS |
194353-77-0 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-[2-(4-aminophenyl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H18N2O2/c17-14-8-6-13(7-9-14)10-11-18-16(19)12-20-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19) |
Clé InChI |
YJWIBQLQCJYBDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)


![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)

![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
